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molecular formula C7H11ClN4 B1598429 Iprymidam CAS No. 30182-24-2

Iprymidam

Cat. No. B1598429
M. Wt: 186.64 g/mol
InChI Key: UCOIYRGMDBGBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04025515

Procedure details

In analogous manner to that described in Example 1, 2-amino-4-iso-pentylamino-6-chloro-pyrimidine and 2-amino-4-cyclopentylamino-6-chloro-pyrimidine may be produced. Isolation and purification may be effected in conventional manner.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1N=C(NCCC(C)C)C=C(Cl)N=1.[NH2:15][C:16]1[N:21]=[C:20]([NH:22][CH:23]2[CH2:27]CC[CH2:24]2)[CH:19]=[C:18]([Cl:28])[N:17]=1>>[NH2:15][C:16]1[N:21]=[C:20]([NH:22][CH:23]([CH3:24])[CH3:27])[CH:19]=[C:18]([Cl:28])[N:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC(=N1)NCCC(C)C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC(=N1)NC1CCCC1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be produced
CUSTOM
Type
CUSTOM
Details
Isolation and purification

Outcomes

Product
Name
Type
Smiles
NC1=NC(=CC(=N1)NC(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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